molecular formula C10H8N2O2 B2680208 2-Methylquinoxaline-5-carboxylic acid CAS No. 1083299-55-1

2-Methylquinoxaline-5-carboxylic acid

Cat. No. B2680208
CAS RN: 1083299-55-1
M. Wt: 188.186
InChI Key: MLOAMCROUOUPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in the literature . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular weight of 2-Methylquinoxaline-5-carboxylic acid is 188.19 . The IUPAC name is 2-methyl-5-quinoxalinecarboxylic acid . The InChI code is 1S/C10H8N2O2/c1-6-5-11-9-7 (10 (13)14)3-2-4-8 (9)12-6/h2-5H,1H3, (H,13,14) .

It should be stored at room temperature .

Scientific Research Applications

Safety and Hazards

2-Methylquinoxaline-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors” discusses the synthesis of novel quinoxaline derivatives via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide .

properties

IUPAC Name

2-methylquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOAMCROUOUPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083299-55-1
Record name 2-methylquinoxaline-5-carboxylic acid
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